
Tributylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylphenol is an organic compound that belongs to the class of alkylphenols. It is characterized by the presence of three butyl groups attached to a phenol ring. This compound is known for its use in various industrial applications, particularly as an intermediate in the production of other chemicals and as a surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributylphenol can be synthesized through the alkylation of phenol with butyl alcohols. One common method involves the acid-catalyzed reaction of phenol with isobutylene. This reaction typically uses sulfuric acid as a catalyst and results in the formation of this compound along with other by-products such as mono- and di-butylphenols .
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tributylphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenoxy radicals.
Substitution: The phenolic hydroxyl group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iron(III) chloride and other metal-based oxidants.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: The major product of oxidation is the phenoxy radical.
Substitution: Depending on the electrophile used, various alkylated or acylated derivatives of this compound can be formed.
Applications De Recherche Scientifique
Tributylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemicals and as a reagent in various organic reactions.
Biology: this compound is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.
Industry: It is used as a surfactant and in the production of polymers and resins.
Mécanisme D'action
Tributylphenol exerts its effects primarily through interactions with cellular receptors and enzymes. It is known to interact with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions can lead to alterations in gene expression and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but with tert-butyl groups instead of butyl groups.
4-tert-butylphenol: Another alkylphenol with a single tert-butyl group.
Uniqueness
Tributylphenol is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
28471-16-1 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2,3,4-tributylphenol |
InChI |
InChI=1S/C18H30O/c1-4-7-10-15-13-14-18(19)17(12-9-6-3)16(15)11-8-5-2/h13-14,19H,4-12H2,1-3H3 |
Clé InChI |
QQGRFMIMXPWKPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=C(C=C1)O)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


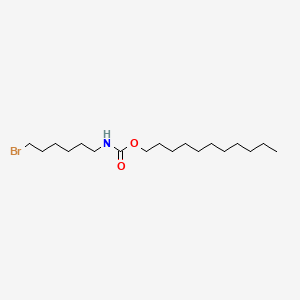
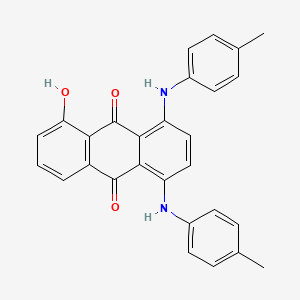
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)
![Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-](/img/structure/B13729539.png)
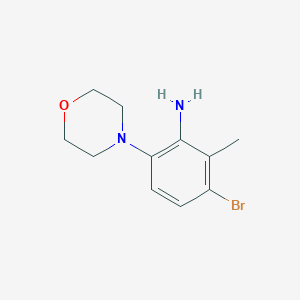


![diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13729562.png)
![[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13729563.png)
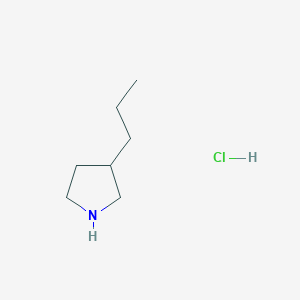
![6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13729585.png)
![3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13729590.png)
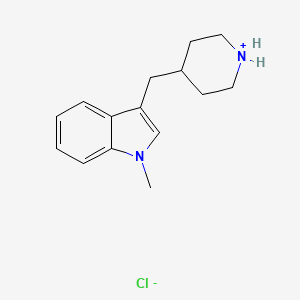
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
